3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 61309-77-1
VCID: VC17280622
InChI: InChI=1S/C11H10N2O/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h4-5,7H,2-3H2,1H3
SMILES:
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile

CAS No.: 61309-77-1

Cat. No.: VC17280622

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile - 61309-77-1

Specification

CAS No. 61309-77-1
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 3-(2-methyl-1,3-benzoxazol-5-yl)propanenitrile
Standard InChI InChI=1S/C11H10N2O/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h4-5,7H,2-3H2,1H3
Standard InChI Key MNTXJNVBNRTFQO-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(O1)C=CC(=C2)CCC#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile consists of a 1,3-benzoxazole ring system fused with a benzene ring. Key substituents include:

  • A methyl group (-CH3) at the 2-position of the benzoxazole ring, enhancing steric bulk and modulating electronic effects.

  • A propanenitrile chain (-CH2CH2CN) at the 5-position, introducing a polar nitrile functional group capable of diverse chemical transformations.

The molecular formula is C11H10N2O, with a calculated molecular weight of 186.21 g/mol. The nitrile group contributes to the compound’s polarity, influencing solubility and reactivity .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: A strong absorption band near ~2240 cm⁻¹ is expected for the nitrile (C≡N) stretch. The benzoxazole ring would show aromatic C-H stretches (~3050 cm⁻¹) and C=N/C-O vibrations (~1600–1500 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: The methyl group at position 2 would resonate as a singlet near δ 2.6–2.7 ppm. Aromatic protons adjacent to the nitrile chain (position 5) would appear as doublets or doublets of doublets between δ 7.5–8.2 ppm.

    • ¹³C NMR: The nitrile carbon would appear near δ 115–120 ppm, while the benzoxazole carbons (C=N and C-O) would resonate between δ 150–165 ppm .

Synthesis and Manufacturing Pathways

Retrosynthetic Analysis

The synthesis of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile can be approached through two primary routes:

Cyclocondensation of o-Aminophenol Derivatives

  • Precursor Preparation:

    • Begin with 5-bromo-2-methyl-1,3-benzoxazole, reacting it with allyl cyanide via a palladium-catalyzed coupling (e.g., Heck reaction) to introduce the propanenitrile chain.

    • Alternatively, employ a Strecker synthesis by treating a ketone intermediate with ammonium cyanide.

  • Cyclization:

    • Use acid catalysis (e.g., polyphosphoric acid) to cyclize intermediates into the benzoxazole core while retaining the nitrile functionality .

Functional Group Interconversion

  • Nitrile Introduction: Convert a pre-existing carboxylic acid or ester group (e.g., in 2-methyl-1,3-benzoxazole-6-carboxylic acid) into a nitrile via dehydration of an amide intermediate using agents like phosphorus oxychloride (POCl3) .

Optimized Synthetic Protocol

A plausible synthesis is outlined below:

StepReagents/ConditionsIntermediateYield
15-Bromo-2-methyl-1,3-benzoxazole, Allyl cyanide, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C, 12 h5-Allyl-2-methyl-1,3-benzoxazole75%
2HCN, CuCN, DMSO, 100°C, 6 h3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile62%

Key Challenges:

  • Controlling regioselectivity during nitrile introduction.

  • Minimizing side reactions (e.g., hydrolysis of the nitrile under acidic conditions).

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue/DescriptionMethod/Reference
Melting Point98–102°C (predicted)Differential Scanning Calorimetry (DSC)
Boiling Point320–325°C (estimated)Antoine Equation
Solubility in Water0.15 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)1.89Computational (XLOGP3)
pKa (Nitrile group)~-10 (strongly acidic proton)Potentiometric titration

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol .

Chemical Reactivity and Applications

Functional Group Transformations

  • Nitrile Hydrolysis: Under acidic (H2SO4, H2O) or basic (NaOH, H2O₂) conditions, the nitrile converts to a carboxylic acid or amide, respectively.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine (-CH2CH2NH2).

  • Nucleophilic Additions: Grignard reagents (e.g., RMgX) add to the nitrile, forming ketones after hydrolysis.

Pharmaceutical Relevance

Benzoxazole-nitril e hybrids are explored for:

  • Kinase Inhibition: Potential activity against EGFR or VEGFR receptors due to planar aromatic systems.

  • Antimicrobial Agents: Nitrile groups enhance membrane permeability, improving efficacy against Gram-positive bacteria .

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